molecular formula C6H10O5 B063162 1-(5-Methoxy-3-methyl-1,2,4-trioxolan-3-yl)ethanone CAS No. 194021-88-0

1-(5-Methoxy-3-methyl-1,2,4-trioxolan-3-yl)ethanone

Cat. No.: B063162
CAS No.: 194021-88-0
M. Wt: 162.14 g/mol
InChI Key: FSAAIWWCJBCQHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane is a chemical compound characterized by its unique trioxolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted precursor with an acetylating agent in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the formation of the trioxolane ring.

Industrial Production Methods

Industrial production of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.

    Substitution: The methoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane involves its interaction with molecular targets through its functional groups. The acetyl and methoxy groups can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-5-methoxy-1,2,4-trioxolane: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-Methyl-5-methoxy-1,2,4-trioxolane: Lacks the acetyl group, potentially altering its chemical properties.

    5-Methoxy-3-methyl-1,2,4-trioxolane: Lacks the acetyl group, which may influence its interactions with other molecules.

Uniqueness

3-Acetyl-5-methoxy-3-methyl-1,2,4-trioxolane is unique due to the presence of both acetyl and methoxy groups, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it valuable in various research and industrial applications.

Properties

CAS No.

194021-88-0

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

IUPAC Name

1-(5-methoxy-3-methyl-1,2,4-trioxolan-3-yl)ethanone

InChI

InChI=1S/C6H10O5/c1-4(7)6(2)9-5(8-3)10-11-6/h5H,1-3H3

InChI Key

FSAAIWWCJBCQHF-UHFFFAOYSA-N

SMILES

CC(=O)C1(OC(OO1)OC)C

Canonical SMILES

CC(=O)C1(OC(OO1)OC)C

Synonyms

Ethanone, 1-(5-methoxy-3-methyl-1,2,4-trioxolan-3-yl)- (9CI)

Origin of Product

United States

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